![molecular formula C17H15N3OS B603416 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate CAS No. 1795475-85-2](/img/structure/B603416.png)
2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate
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Overview
Description
The compound “2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate” is a derivative of 9-ethyl carbazole . It is an acrylate-based conducting polymer with carbazole as an electron-donating pendant group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C23H20N4O3S . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 432.5 g/mol . Other physical and chemical properties specific to “2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate” are not found in the retrieved papers.Scientific Research Applications
Electropolymerization
Carbazole derivatives, including “2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate”, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as electroluminescent devices, field-effect transistors, and supercapacitors .
Biosensors
Polycarbazole and its derivatives, including “2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate”, have been used in the development of biosensors . Their excellent charge transport ability and environmental stability make them ideal for this application .
Corrosion Inhibition
Carbazole-based compounds have been used in anti-corrosion applications . Their chemical stability and versatility in functionalization make them suitable for this purpose .
Photovoltaics
Carbazole derivatives have been used in photovoltaic devices . Their high hole transporting capabilities and strong fluorescence make them ideal for this application .
Electroluminescent Devices
Carbazole-based compounds have been used in electroluminescent applications . Their good environmental stability and photoconductivity make them suitable for this purpose .
Light Emitting Diodes (LEDs)
Carbazole-based compounds have been used in the development of light emitting diodes . Their high hole transporting capabilities and strong fluorescence make them ideal for this application .
Rechargeable Batteries
Carbazole-based compounds have been used in the development of rechargeable batteries . Their good environmental stability and photoconductivity make them suitable for this purpose .
Solar Cells
Carbazole-based self-assembled monolayers have been used as the hole transport layer for efficient and stable solar cells . Their excellent charge transport ability and environmental stability make them ideal for this application .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as carbazole derivatives, have been reported to have a broad range of biological activities . They are known to interact with various targets, including enzymes like acetylcholinesterase .
Mode of Action
For instance, they can inhibit the activity of enzymes like acetylcholinesterase, which plays a crucial role in nerve signal transmission .
Biochemical Pathways
Carbazole derivatives have been reported to influence several biochemical pathways due to their diverse biological activities .
Result of Action
Carbazole derivatives are known for their diverse biological activities, including antiviral, sedative, antioxidant, antifungal, antibacterial, antitumor, and anti-inflammatory effects .
properties
IUPAC Name |
[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] thiocyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-2-20-15-6-4-3-5-13(15)14-9-12(7-8-16(14)20)19-17(21)10-22-11-18/h3-9H,2,10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJOGYARHFJHJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC#N)C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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